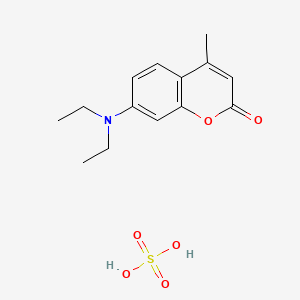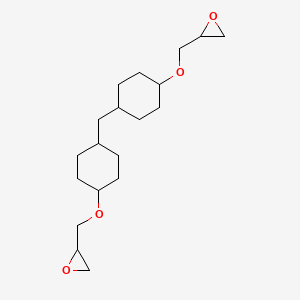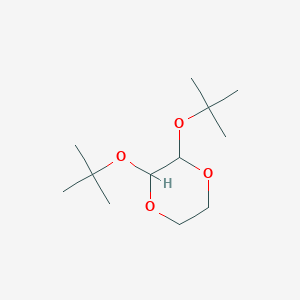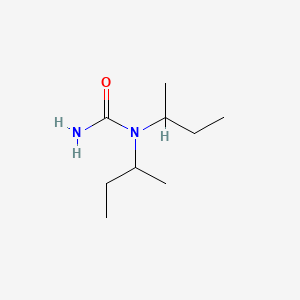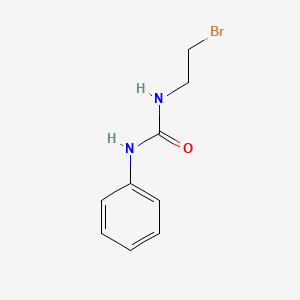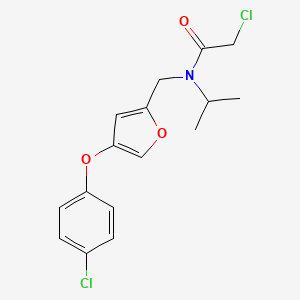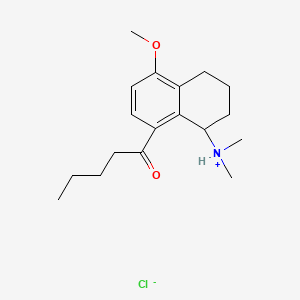
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-valeryl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-valeryl-, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthylamine core with multiple functional groups, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-valeryl-, hydrochloride involves several steps:
Synthetic Routes and Reaction Conditions: The preparation typically starts with the naphthylamine core, followed by the introduction of the tetrahydro, dimethyl, methoxy, and valeryl groups through a series of chemical reactions. Common reagents used in these steps include reducing agents, alkylating agents, and protecting groups to ensure selective functionalization.
Industrial Production Methods: Industrial synthesis often employs catalytic hydrogenation and advanced purification techniques to achieve high yields and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Análisis De Reacciones Químicas
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-valeryl-, hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a catalyst, can convert the compound into its fully reduced form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature and pH are carefully controlled to achieve the desired products.
Major Products: The major products formed from these reactions include various substituted naphthylamines, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-valeryl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-valeryl-, hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparación Con Compuestos Similares
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-valeryl-, hydrochloride can be compared with other similar compounds:
Propiedades
Número CAS |
64037-92-9 |
|---|---|
Fórmula molecular |
C18H28ClNO2 |
Peso molecular |
325.9 g/mol |
Nombre IUPAC |
(5-methoxy-8-pentanoyl-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C18H27NO2.ClH/c1-5-6-10-16(20)13-11-12-17(21-4)14-8-7-9-15(18(13)14)19(2)3;/h11-12,15H,5-10H2,1-4H3;1H |
Clave InChI |
PURIETFRQASPSR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)C1=C2C(CCCC2=C(C=C1)OC)[NH+](C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


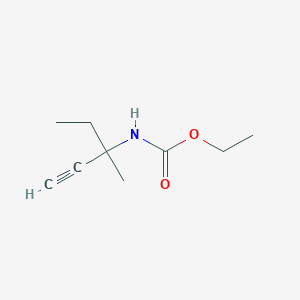
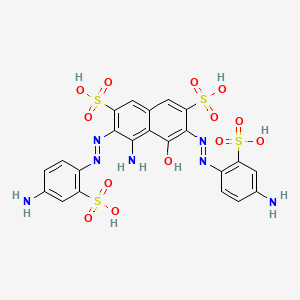
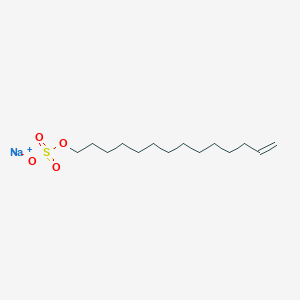
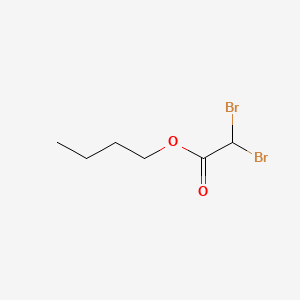

![calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13770141.png)
